molecular formula C11H9FN4 B1380166 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 51516-83-7

5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1380166
CAS RN: 51516-83-7
M. Wt: 216.21 g/mol
InChI Key: GBLKIHMOOVCVNC-UHFFFAOYSA-N
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Description

5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, or 5-AFMC, is a novel compound with potential applications in both organic synthesis and scientific research. It is an aromatic compound that contains a pyrazole ring, a nitrogen atom, and a fluoro group. 5-AFMC is a versatile compound that has been used in a variety of different reactions and studies, and it has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives highlights their value as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. This unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from various precursors, indicating the compound's significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Anticancer Research

Pyrazoline derivatives have been extensively studied for their biological activities, with a particular focus on anticancer properties. Research highlights the synthesis strategies of pyrazoline derivatives for developing new anticancer agents, showcasing the compound's potential in multifunctional applications. This indicates the compound's versatility in drug discovery and its importance in exploring new therapeutic avenues (Ray et al., 2022).

Therapeutic Applications

Further studies on pyrazolines reveal their extensive therapeutic applications, demonstrating a wide array of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. The diverse biological properties of pyrazoline derivatives stimulate ongoing research in this field, highlighting their potential as versatile pharmacophores in drug development (Shaaban, Mayhoub, & Farag, 2012).

properties

IUPAC Name

5-amino-1-(3-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLKIHMOOVCVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176948
Record name 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51516-83-7
Record name 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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